Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate
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Overview
Description
Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate is a complex organic compound with the molecular formula C22H38N2O4S2 and a molecular weight of 458.68 g/mol. This compound is known for its unique chemical structure, which includes a thiazolidine ring and an acetylthio group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazolidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions are usually proprietary information held by chemical manufacturers .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires precise control of reaction conditions to maintain the purity and yield of the final product. The use of advanced equipment and technology is essential to achieve consistent quality in industrial production .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The thiazolidine ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The acetylthio group and thiazolidine ring play crucial roles in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Properties
CAS No. |
67362-28-1 |
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Molecular Formula |
C22H38N2O4S2 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
3-(3-acetylsulfanyl-2-methylpropanoyl)-1,3-thiazolidine-4-carboxylate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C10H15NO4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-17-7(2)12)9(13)11-5-16-4-8(11)10(14)15/h11-13H,1-10H2;6,8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
XGZWTNNVXGQEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CSCC1C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
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